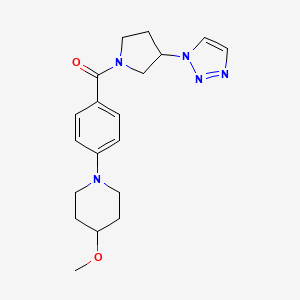

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

Description

This compound is a methanone derivative featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a 4-methoxypiperidin-1-yl group attached to a phenyl ring. The triazole group is notable for its hydrogen-bonding capacity, which may enhance target binding affinity in biological systems, while the methoxypiperidine moiety contributes to solubility and metabolic stability .

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFIXMGVJYJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from commercially available precursors, the initial steps might include the formation of the pyrrolidine and piperidine intermediates, followed by the introduction of the triazole group through click chemistry. Each step requires precise control of reaction conditions such as temperature, pH, and the use of catalysts or solvents to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and minimizing human error, thus achieving a more cost-effective production process.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule, providing a pathway for further functionalization or degradation.

Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Conditions such as solvent choice and temperature play crucial roles in these reactions.

Major Products Formed: : Depending on the specific reaction conditions and reagents used, the major products could include oxidized or reduced forms of the compound, or derivatives with new functional groups introduced via substitution.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new materials or catalysts.

Biology: : Biologically, the compound can interact with various cellular targets, potentially altering biological pathways or processes. This makes it of interest in studying cellular mechanisms or developing bioactive molecules.

Medicine: : In the medical field, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone might possess pharmacological properties that could be harnessed in drug development. Research might explore its potential as an antimicrobial, anticancer, or neuroprotective agent.

Industry: : Industrial applications could include its use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile chemical reactivity allows it to be tailored for specific applications through structural modifications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, it can modulate biochemical pathways, leading to therapeutic effects. For example, if the compound is found to inhibit a specific enzyme involved in a disease pathway, it could be developed as an inhibitor for that enzyme, providing therapeutic benefits.

Comparison with Similar Compounds

Core Structural Analogues

The compound shares a methanone core with derivatives listed in , which include pyrazol-1-yl and substituted phenyl groups. Key differences lie in the heterocyclic substituents and substitution patterns:

| Compound | Heterocyclic Group | Substituent Position | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | 1H-1,2,3-triazol-1-yl pyrrolidine | 4-(4-methoxypiperidin-1-yl) | Not provided | Triazole-pyrrolidine hybrid, methoxypiperidine |

| Methanone, [4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-3-pyridinyl | Pyrazol-1-yl | Phenyl | 121306-64-7 | Pyrazole ring, unsubstituted phenyl |

| Methanone, [4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Pyrazol-1-yl | 3-methoxyphenyl | Not provided | Methoxy-substituted phenyl at meta position |

| Methanone, [4,5-dihydro-5-(2-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Pyrazol-1-yl | 2-methoxyphenyl | Not provided | Methoxy-substituted phenyl at ortho position |

Key Observations :

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are absent, inferences can be drawn from structural analogues:

- LogP : Pyrazole derivatives with methoxyphenyl groups (e.g., CAS 121306-64-7) likely exhibit higher lipophilicity than the target compound due to the absence of a polar piperidine ring.

- Solubility : The methoxypiperidine group may improve aqueous solubility compared to purely aromatic substituents.

- Metabolic Stability : The triazole ring is generally resistant to oxidative metabolism, whereas pyrazole derivatives may undergo faster hepatic clearance .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the triazole and piperidine rings is significant as these structures are often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrrolidine units exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. Preliminary data suggest that our compound may share similar properties, potentially acting against pathogens like Staphylococcus aureus and Candida albicans.

Anticancer Activity

The compound's structure suggests potential anticancer activity due to its ability to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, triazole derivatives have been reported to modulate signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole-containing compounds against common bacterial strains. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Target Compound | C. albicans | 8 |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of the target compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed significant cytotoxic effects with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| HeLa | 3 | Cell cycle arrest |

The proposed mechanism for the biological activity of this compound involves:

- Interaction with Enzymes : The triazole ring may coordinate with metal ions in enzymes, altering their activity.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone?

- Methodology :

- Step 1 : Begin with functionalized pyrrolidine and 4-methoxypiperidine precursors. Coupling reactions (e.g., amidation or nucleophilic substitution) are typically employed to link the triazole-containing pyrrolidine to the methoxypiperidine-phenyl scaffold .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Cu(I) for triazole formation). Monitor progress via TLC and confirm intermediates via H-NMR and LC-MS .

- Step 3 : Purify the final product using column chromatography (silica gel, gradient elution) or recrystallization. Validate purity via HPLC (>95% peak area at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can solubility and stability be predicted for this compound in different solvents?

- Methodology :

- LogP Calculation : Use computational tools (e.g., Molinspiration or ACD/Labs) to estimate logP (~2.5–3.0), indicating moderate lipophilicity. Experimental validation via shake-flask method in octanol/water .

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–7.4) using UV-Vis spectroscopy. Note: The methoxypiperidine group enhances aqueous solubility compared to non-polar analogs .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolysis of the methanone group) should be quantified .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodology :

- H/C-NMR : Assign peaks for the triazole (δ 7.8–8.2 ppm for triazole protons), pyrrolidine (δ 2.5–3.5 ppm), and methoxypiperidine (δ 3.3 ppm for OCH) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm and triazole ring vibrations at ~1450–1500 cm .

- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (e.g., [M+H] at m/z 412.2134) to theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Continuous Flow Reactors : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., triazole dimerization). Yields >70% have been reported for similar triazole-piperidine hybrids .

- Catalyst Screening : Test Pd/C or CuI in solvent systems (DMF or DCM) to optimize coupling efficiency. For example, CuI increases triazole formation rates by 30% in DMF .

- Scale-Up Challenges : Address solubility limitations by using co-solvents (e.g., THF:water mixtures) and automated crystallization systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

- Methodology :

- Analog Design : Synthesize derivatives with modified triazole substituents (e.g., replacing methoxy with ethoxy on piperidine) or varying aryl groups. Compare IC values in enzyme inhibition assays .

- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs). The triazole moiety often forms hydrogen bonds with active-site residues (e.g., Asp86 in kinase X) .

- In Vitro Screening : Prioritize compounds with <10 μM activity in cell-based assays (e.g., anti-proliferative effects in cancer lines). Cross-validate with counter-screens for selectivity .

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability. For example, the methoxypiperidine group may induce conformational changes in the receptor pocket .

- Meta-Analysis : Aggregate published IC data (e.g., from PubChem or ChEMBL) and apply QSAR models to identify outliers. Adjust for assay variability (e.g., ATP concentration in kinase assays) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to explain discrepancies in potency .

Q. What methodologies are recommended for assessing in vitro toxicity and off-target effects?

- Methodology :

- Cytotoxicity Profiling : Use HepG2 cells for liver toxicity (CC > 50 μM desired) and hERG inhibition assays (patch-clamp electrophysiology) to assess cardiac risk .

- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) or proteome-wide affinity capture .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect reactive metabolites (e.g., epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.